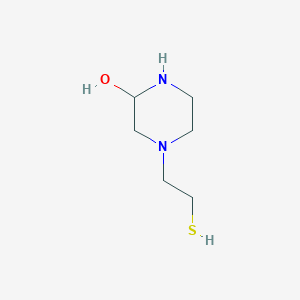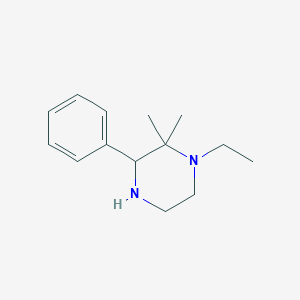
5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine: is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their extensive biological activities. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine is studied for its potential antifungal, antibacterial, and antiviral activities. It has shown promising results in inhibiting the growth of certain pathogens .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antifungal agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antifungal, antibacterial, and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
- 5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine
- 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyrimidine
Comparison: Compared to similar compounds, 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s chemical stability and biological activity, making it more effective in various applications. Additionally, its specific structure allows for targeted interactions with molecular targets, providing a distinct advantage over other similar compounds .
Eigenschaften
CAS-Nummer |
947592-40-7 |
|---|---|
Molekularformel |
C11H8F3N3 |
Molekulargewicht |
239.20 g/mol |
IUPAC-Name |
5-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-3-1-2-7(4-9)8-5-16-10(15)17-6-8/h1-6H,(H2,15,16,17) |
InChI-Schlüssel |
RSHHDEUSTBTJBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


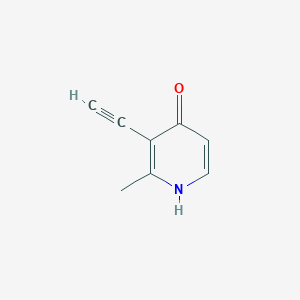
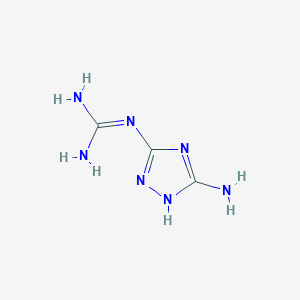

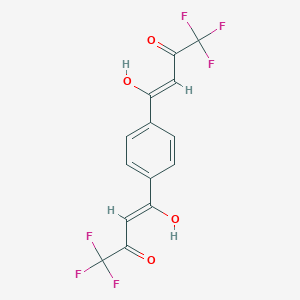

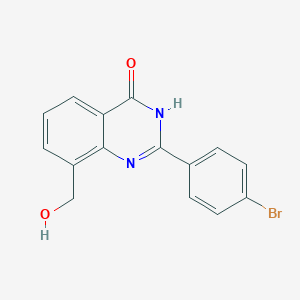
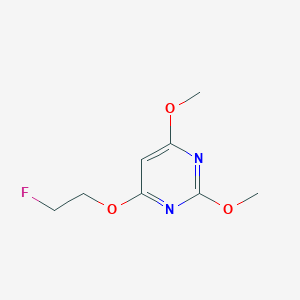
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
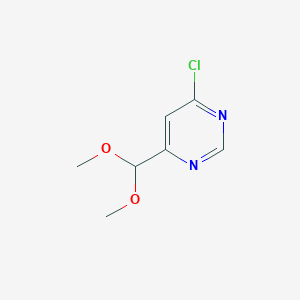

![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)

